2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of pyrrolopyrimidine derivatives. For instance, the chlorination and iodination of pyrrolopyrimidine can be achieved using reagents such as N-iodosuccinimide (NIS) and thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like oxone and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) are employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound in chemical biology to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and biological activity compared to its analogs. This dual halogenation allows for versatile chemical modifications and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-3-10-7(8)11-6(4)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBITAMYGQVJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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